molecular formula C11H15BFNO3 B1408828 4-Fluoro-2-(morpholinomethyl)phenylboronic acid CAS No. 1704063-85-3

4-Fluoro-2-(morpholinomethyl)phenylboronic acid

Cat. No.: B1408828
CAS No.: 1704063-85-3
M. Wt: 239.05 g/mol
InChI Key: HPYVXAYATXZDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(morpholinomethyl)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a morpholinomethyl group. The molecular structure of this compound allows it to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid typically involves the following steps:

    Formation of the Boronic Acid Group: The initial step involves the introduction of the boronic acid group to the phenyl ring. This can be achieved through various methods, including the reaction of phenylboronic acid with appropriate reagents.

    Substitution with Fluoro Group: The fluoro group is introduced to the phenyl ring through electrophilic aromatic substitution reactions. Common reagents for this step include fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Introduction of Morpholinomethyl Group: The morpholinomethyl group is introduced via nucleophilic substitution reactions. This step often involves the reaction of the fluoro-substituted phenylboronic acid with morpholine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(morpholinomethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Fluorinating Agents: Such as N-fluorobenzenesulfonimide for introducing the fluoro group.

    Bases: Such as sodium hydroxide or potassium carbonate for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Scientific Research Applications

4-Fluoro-2-(morpholinomethyl)phenylboronic acid has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The fluoro and morpholinomethyl groups influence the reactivity and selectivity of the compound, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(morpholinomethyl)phenylboronic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both fluoro and morpholinomethyl groups enhances its utility in various synthetic applications compared to similar compounds.

Properties

IUPAC Name

[4-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c13-10-1-2-11(12(15)16)9(7-10)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYVXAYATXZDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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